gamma-Cyhalothrin
Overview
Description
Gamma-Cyhalothrin is a broad-spectrum pyrethroid insecticide . It is known for its low aqueous solubility and volatility . Based on its chemical properties, it would not be expected to leach to groundwater . It is non-persistent in soil systems and would not normally persist in aqueous systems .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts with the chlorination of 1R cis-Z 3- (2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid to give its acid chloride . This is followed by esterification with 3-phenoxy benzaldehyde in the presence of a source of cyanide to form a diastereoisomeric mixture of cyhalothrin isomers . The mixture is then epimerised under conditions in which the least soluble diastereoisomer crystallises from solution .Molecular Structure Analysis
This compound is a molecule with 3 chiral centres . It is considered to be the most insecticidally active isomer . Its chemical formula is C23H19ClF3NO3 .Chemical Reactions Analysis
This compound is constituted only by the SR-isomer, which is the insecticidally most active and also the most toxic of the 4 cyhalothrin isomers . Studies on various crops showed no preferential degradation/conversion between the 2 enantiomers of lambda-cyhalothrin .Physical and Chemical Properties Analysis
This compound has a low aqueous solubility and is volatile . It is non-persistent in soil systems and would not normally persist in aqueous systems . It has a high mammalian toxicity and there is some concern regarding its potential to bioaccumulate .Scientific Research Applications
Environmental Impact and Biodegradation
Research has shown that gamma-Cyhalothrin can significantly impact aquatic ecosystems. Studies on its effects on macroinvertebrates like Gammarus pulex and Daphnia magna highlight the compound's potential to alter behavior and induce mortality at relatively low concentrations, thus affecting ecosystem dynamics and species interactions. For instance, this compound exposure has been linked to changes in the swimming behavior and physiological responses of Daphnia magna, showcasing how environmental concentrations of this pesticide might disturb the natural behaviors of aquatic invertebrates, potentially leading to broader ecological consequences (Bownik, Machova, Bańczerowski, 2019).
In terms of biodegradation, studies have focused on the enantioselective biodegradation of this compound, revealing the potential for microbial remediation. Research indicates that certain bacterial strains from the Brazilian savannah can degrade this compound more effectively than the racemic mixture, suggesting that bioremediation strategies could be tailored to target this compound specifically, thereby mitigating its environmental impact. The stereoisomer of this compound, which has the highest insecticidal activity, was found to be preferentially biodegraded, pointing to the possibility of reducing toxic effects on non-target organisms through microbial action (Birolli, Arai, Nitschke, Porto, 2019).
Nanoscale Encapsulation and Toxicity
Recent advancements in pesticide formulation have led to the development of nanoscale encapsulated versions of this compound. Encapsulation has been shown to affect the hydrophobic partitioning and toxicity of the active ingredient. A study fractionating the capsules of a commercially available encapsulated insecticide formulation into different size ranges demonstrated that smaller capsules were significantly more toxic than larger ones. This finding underscores the complex interplay between nanoparticle size, release dynamics, and ecological risk, suggesting that nanotechnology could both enhance pesticide efficacy and alter environmental toxicity profiles (Slattery, Harper, Harper, 2019).
Mechanism of Action
Target of Action
Gamma-Cyhalothrin is a broad-spectrum pyrethroid insecticide . Its primary targets are the sodium channels present in the nerve cells of insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .
Mode of Action
This compound acts as a fast-acting axonic excitotoxin . It interacts with its targets, the sodium channels, by preventing their closure . This action disrupts the functioning of the nervous system in the organism . The disruption of the sodium channels prevents proper nerve transmission, leading to paralysis and ultimately, the death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the neurological system of the insects. By interacting with the sodium channels, this compound disrupts the normal flow of sodium ions, which is crucial for the transmission of nerve impulses . This disruption affects the downstream neurological functions, leading to paralysis and death .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is very poorly absorbed through the skin . Once absorbed, it is rapidly metabolized in the liver to inactive metabolites . These metabolites are excreted through both urine and feces . The oral bioavailability of this compound is 50% or higher .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the nervous system of the insects. The disruption of the sodium channels leads to a failure in the transmission of nerve impulses . This results in the paralysis of the insect, preventing it from performing its normal functions, and ultimately leading to its death .
Action Environment
This compound is a low aqueous solubility and volatile compound . It has a high mammalian toxicity and there is some concern regarding its potential to bioaccumulate . It is highly toxic to honeybees and many aquatic organisms and moderately toxic to birds and earthworms . Environmental factors such as temperature, pH, and the presence of organic matter can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Gamma-Cyhalothrin interacts with various enzymes and proteins. For instance, it has been found to be degraded by bacterial strains such as Bacillus subtilis . These bacteria can degrade this compound at high concentrations within 24 hours, indicating a strong biochemical interaction .
Cellular Effects
The cellular effects of this compound are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression . This interaction can lead to changes in cellular metabolism, impacting the overall health and function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can inhibit or activate enzymes, leading to changes in gene expression . This mechanism of action allows this compound to exert its insecticidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high level of stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects . The specific threshold effects and the extent of these effects can vary depending on the animal model used .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels . This interaction can influence the overall metabolic activity within the organism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation . This distribution plays a crucial role in its overall activity and function .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the overall impact of this compound on the cell .
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023997 | |
Record name | alpha-Cyhalothrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
68085-85-8, 91465-08-6 | |
Record name | Cyhalothrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68085-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyhalothrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.2 °C | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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